molecular formula C16H24ClNO6 B5118434 N-{2-[2-(4-chlorophenoxy)ethoxy]ethyl}-1-butanamine oxalate

N-{2-[2-(4-chlorophenoxy)ethoxy]ethyl}-1-butanamine oxalate

Cat. No. B5118434
M. Wt: 361.8 g/mol
InChI Key: ZGBNJUWXMLRQJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[2-(4-chlorophenoxy)ethoxy]ethyl}-1-butanamine oxalate, also known as ADB-BUTINACA, is a synthetic cannabinoid that has gained attention in the scientific community due to its potent psychoactive effects. This compound was first synthesized in 2018 and has since become a popular research chemical for studying the endocannabinoid system.

Mechanism of Action

The mechanism of action of N-{2-[2-(4-chlorophenoxy)ethoxy]ethyl}-1-butanamine oxalate involves binding to CB1 and CB2 receptors in the brain and peripheral tissues. This leads to the activation of downstream signaling pathways, resulting in a range of physiological and biochemical effects.
Biochemical and Physiological Effects:
Studies have shown that N-{2-[2-(4-chlorophenoxy)ethoxy]ethyl}-1-butanamine oxalate can produce a range of effects, including analgesia, sedation, and hypothermia. This compound has also been found to affect neurotransmitter release and uptake, as well as modulate ion channel activity.

Advantages and Limitations for Lab Experiments

One advantage of using N-{2-[2-(4-chlorophenoxy)ethoxy]ethyl}-1-butanamine oxalate in lab experiments is its high potency and affinity for cannabinoid receptors, which allows researchers to study the endocannabinoid system in detail. However, one limitation is the lack of information on the long-term effects of N-{2-[2-(4-chlorophenoxy)ethoxy]ethyl}-1-butanamine oxalate on the body, as well as the potential for toxicity at high doses.

Future Directions

Several future directions for research on N-{2-[2-(4-chlorophenoxy)ethoxy]ethyl}-1-butanamine oxalate include investigating its effects on different cell types and tissues, exploring its potential therapeutic applications, and determining its safety profile in animal models. Additionally, further studies are needed to understand the molecular mechanisms underlying the effects of N-{2-[2-(4-chlorophenoxy)ethoxy]ethyl}-1-butanamine oxalate on the endocannabinoid system.

Synthesis Methods

The synthesis of N-{2-[2-(4-chlorophenoxy)ethoxy]ethyl}-1-butanamine oxalate involves several steps, including the reaction of 4-chlorophenol with ethylene oxide to form 2-(4-chlorophenoxy)ethanol. This intermediate is then reacted with butylamine to form N-{2-[2-(4-chlorophenoxy)ethoxy]ethyl}-1-butanamine. Finally, the oxalate salt of the compound is formed by reacting the amine with oxalic acid.

Scientific Research Applications

N-{2-[2-(4-chlorophenoxy)ethoxy]ethyl}-1-butanamine oxalate has been used in several scientific studies to investigate the effects of synthetic cannabinoids on the endocannabinoid system. This compound has been found to have high affinity for both CB1 and CB2 receptors, making it a valuable tool for studying the physiological and biochemical effects of cannabinoid receptor activation.

properties

IUPAC Name

N-[2-[2-(4-chlorophenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22ClNO2.C2H2O4/c1-2-3-8-16-9-10-17-11-12-18-14-6-4-13(15)5-7-14;3-1(4)2(5)6/h4-7,16H,2-3,8-12H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGBNJUWXMLRQJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCOCCOC1=CC=C(C=C1)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-[2-(4-chlorophenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid

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